molecular formula C11H11NO3 B039332 Methyl3-hydroxyiminoindan-1-carboxylate CAS No. 111634-90-3

Methyl3-hydroxyiminoindan-1-carboxylate

Cat. No. B039332
M. Wt: 205.21 g/mol
InChI Key: OMGZOHFJDXEXSS-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl3-hydroxyiminoindan-1-carboxylate, also known as MHI-1, is a small molecule inhibitor that has shown promise in cancer research. It was first identified as a potential inhibitor of the protein MELK (Maternal Embryonic Leucine Zipper Kinase), which is overexpressed in many types of cancer.

Mechanism Of Action

Methyl3-hydroxyiminoindan-1-carboxylate is believed to work by inhibiting the activity of MELK, which is involved in cell proliferation, survival, and differentiation. MELK is overexpressed in many types of cancer, making it an attractive target for cancer therapy.

Biochemical And Physiological Effects

Methyl3-hydroxyiminoindan-1-carboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to decrease the expression of genes involved in cancer cell survival and proliferation. In addition, Methyl3-hydroxyiminoindan-1-carboxylate has been shown to decrease the levels of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to therapy.

Advantages And Limitations For Lab Experiments

One advantage of using Methyl3-hydroxyiminoindan-1-carboxylate in lab experiments is its specificity for MELK, which reduces the likelihood of off-target effects. However, Methyl3-hydroxyiminoindan-1-carboxylate has also been shown to have limited solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on Methyl3-hydroxyiminoindan-1-carboxylate. One area of interest is the development of more potent and selective inhibitors of MELK. Another area of interest is the investigation of Methyl3-hydroxyiminoindan-1-carboxylate in combination with other cancer therapies, such as immunotherapy or targeted therapy. Finally, there is potential for the use of Methyl3-hydroxyiminoindan-1-carboxylate in other disease areas, such as neurodegenerative diseases.

Synthesis Methods

Methyl3-hydroxyiminoindan-1-carboxylate can be synthesized using a multi-step process starting with commercially available starting materials. The key step involves the formation of a hydroxyimino group on an indanone scaffold, followed by the addition of a methyl ester group.

Scientific Research Applications

Methyl3-hydroxyiminoindan-1-carboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition to its potential as a cancer therapeutic, Methyl3-hydroxyiminoindan-1-carboxylate has also been investigated for its potential to treat other diseases, such as Alzheimer's disease.

properties

CAS RN

111634-90-3

Product Name

Methyl3-hydroxyiminoindan-1-carboxylate

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl (3E)-3-hydroxyimino-1,2-dihydroindene-1-carboxylate

InChI

InChI=1S/C11H11NO3/c1-15-11(13)9-6-10(12-14)8-5-3-2-4-7(8)9/h2-5,9,14H,6H2,1H3/b12-10+

InChI Key

OMGZOHFJDXEXSS-ZRDIBKRKSA-N

Isomeric SMILES

COC(=O)C1C/C(=N\O)/C2=CC=CC=C12

SMILES

COC(=O)C1CC(=NO)C2=CC=CC=C12

Canonical SMILES

COC(=O)C1CC(=NO)C2=CC=CC=C12

synonyms

1H-Indene-1-carboxylicacid,2,3-dihydro-3-(hydroxyimino)-,methylester,(E)-(9CI)

Origin of Product

United States

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